![molecular formula C12H14O B1352595 1-Phenylcyclopentanecarbaldehyde CAS No. 21573-69-3](/img/structure/B1352595.png)
1-Phenylcyclopentanecarbaldehyde
Overview
Description
1-Phenylcyclopentanecarbaldehyde is a chemical compound with the molecular formula C12H14O . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 1-Phenylcyclopentanecarbaldehyde involves the use of diisobutylaluminium hydride in dichloromethane or n-heptane . The reaction occurs at -78℃ for 2 hours . After completion of the reaction, the reaction mixture is quenched with a saturated solution of potassium sodium tartrate .Molecular Structure Analysis
The molecular structure of 1-Phenylcyclopentanecarbaldehyde consists of 12 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The InChI Key is KZCVVVIPPHGCOH-UHFFFAOYSA-N .Chemical Reactions Analysis
1-Phenylcyclopentanecarbaldehyde undergoes Pinacol-type rearrangements in the phenylcyclohexane series . The reaction mechanisms of epoxides and the corresponding diols and halogenohydrins have been studied .Scientific Research Applications
Research and Experimental Use
As a chemical compound, 1-Phenylcyclopentanecarbaldehyde is often used in scientific research and experiments . Its properties might be studied, or it might be used as a reagent in chemical reactions.
Physicochemical Studies
The physicochemical properties of 1-Phenylcyclopentanecarbaldehyde, such as its molar refractivity, lipophilicity, and water solubility, are of interest in various research contexts . These properties can influence how the compound behaves in different environments and how it interacts with other substances.
Safety and Toxicity Studies
Information about the safety and toxicity of 1-Phenylcyclopentanecarbaldehyde is important for handling and using the compound safely . This information can also be useful in assessing the potential impacts of the compound on human health and the environment.
Computational Chemistry
1-Phenylcyclopentanecarbaldehyde can be used in computational chemistry studies . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use the structure of this compound to produce impressive simulation visualizations .
Safety and Hazards
properties
IUPAC Name |
1-phenylcyclopentane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCVVVIPPHGCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454967 | |
Record name | 1-phenylcyclopentanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclopentanecarbaldehyde | |
CAS RN |
21573-69-3 | |
Record name | 1-phenylcyclopentanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions 1-phenylcyclopentanecarbaldehyde as a product of the reaction between boron trifluoride–ether complex and various phenylcyclohexane derivatives. What significant difference in reaction mechanism is proposed for the formation of 1-phenylcyclopentanecarbaldehyde from the epoxide compared to the diols and fluorohydrin?
A1: The research suggests that the formation of 1-phenylcyclopentanecarbaldehyde from the epoxide ((–)(S,S)-1,2-epoxy-1-phenylcyclohexane) proceeds through a more concerted mechanism when reacting with the boron trifluoride–ether complex []. This contrasts with the reaction pathway involving the diols ((–)-(S,S)-cis-1,2-diol and (+)-(R,S)-trans-1,2-diol) and fluorohydrin ((–)-(S,S)-cis-2-fluoro-2-phenylcyclohexanol), which are believed to rearrange through open carbonium ions before ultimately forming 1-phenylcyclopentanecarbaldehyde. This difference in mechanism is proposed based on the observed variations in the ketone-to-aldehyde ratios obtained from the different starting materials.
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